molecular formula C10H10O3 B14763763 2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid

2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid

Cat. No.: B14763763
M. Wt: 178.18 g/mol
InChI Key: HLGRUENXBXUUGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable dihydropyran derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyran-1-yl derivatives: These compounds share a similar fused ring structure and may exhibit comparable chemical properties.

    Cyclopentane derivatives: Compounds with a cyclopentane ring may have similar reactivity and applications.

    Pyran derivatives: Compounds containing a pyran ring may also show similar chemical behavior.

Uniqueness

2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(1,3-dihydrocyclopenta[c]pyran-1-yl)acetic acid

InChI

InChI=1S/C10H10O3/c11-10(12)6-9-8-3-1-2-7(8)4-5-13-9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

HLGRUENXBXUUGO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=C2C(O1)CC(=O)O

Origin of Product

United States

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